7-tert-butyl-2-[3-ethoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
7-tert-butyl-2-[3-ethoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-butyl-2-[3-ethoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the benzothieno[2,3-d]pyrimidin-4(3H)-one core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.
Introduction of the tert-butyl group: This step involves the alkylation of the core structure with tert-butyl halides under basic conditions.
Attachment of the ethoxy and phenoxypropoxy groups: This step involves the etherification of the core structure with ethoxy and phenoxypropoxy groups using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-tert-butyl-2-[3-ethoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halides, acids, and bases under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
7-tert-butyl-2-[3-ethoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 7-tert-butyl-2-[3-ethoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism of action would depend on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 7-tert-butyl-2-[3-ethoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
Uniqueness
7-tert-butyl-2-[3-ethoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C31H36N2O4S |
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Molecular Weight |
532.7 g/mol |
IUPAC Name |
7-tert-butyl-2-[3-ethoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C31H36N2O4S/c1-5-35-25-18-20(12-15-24(25)37-17-9-16-36-22-10-7-6-8-11-22)28-32-29(34)27-23-14-13-21(31(2,3)4)19-26(23)38-30(27)33-28/h6-8,10-12,15,18,21H,5,9,13-14,16-17,19H2,1-4H3,(H,32,33,34) |
InChI Key |
DHHLGBSTVLXGLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2)OCCCOC5=CC=CC=C5 |
Origin of Product |
United States |
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